molecular formula C24H28N4O B12755415 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(3-(4-phenyl-1-piperazinyl)propyl)- CAS No. 142944-38-5

1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(3-(4-phenyl-1-piperazinyl)propyl)-

Cat. No.: B12755415
CAS No.: 142944-38-5
M. Wt: 388.5 g/mol
InChI Key: IPUUHHTXJRSSTB-UHFFFAOYSA-N
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Description

1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(3-(4-phenyl-1-piperazinyl)propyl)- is a complex organic compound belonging to the class of heterocyclic compounds known as indoles. Indoles are significant due to their presence in various natural products and pharmaceuticals.

Preparation Methods

The synthesis of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(3-(4-phenyl-1-piperazinyl)propyl)- involves several steps. . The synthetic route typically involves:

    Starting Materials: The synthesis begins with the appropriate indole derivatives.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure the desired product is obtained.

    Industrial Production: Industrial production methods may involve scaling up the laboratory procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(3-(4-phenyl-1-piperazinyl)propyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(3-(4-phenyl-1-piperazinyl)propyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(3-(4-phenyl-1-piperazinyl)propyl)- involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby inhibiting their activity. This can lead to the disruption of cellular processes essential for cancer cell survival and proliferation .

Comparison with Similar Compounds

1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(3-(4-phenyl-1-piperazinyl)propyl)- can be compared with other similar compounds, such as:

The uniqueness of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(3-(4-phenyl-1-piperazinyl)propyl)- lies in its specific structure, which allows for diverse chemical modifications and potential therapeutic applications.

Properties

CAS No.

142944-38-5

Molecular Formula

C24H28N4O

Molecular Weight

388.5 g/mol

IUPAC Name

2-[3-(4-phenylpiperazin-1-yl)propyl]-4,9-dihydro-3H-pyrido[3,4-b]indol-1-one

InChI

InChI=1S/C24H28N4O/c29-24-23-21(20-9-4-5-10-22(20)25-23)11-14-28(24)13-6-12-26-15-17-27(18-16-26)19-7-2-1-3-8-19/h1-5,7-10,25H,6,11-18H2

InChI Key

IPUUHHTXJRSSTB-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C2=C1C3=CC=CC=C3N2)CCCN4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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